molecular formula C11H10N2 B178094 3-Methyl-2-pyridin-2-ylpyridine CAS No. 10273-88-8

3-Methyl-2-pyridin-2-ylpyridine

Cat. No. B178094
CAS RN: 10273-88-8
M. Wt: 170.21 g/mol
InChI Key: TWIHWYXRPSNKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-pyridin-2-ylpyridine is a chemical compound with a unique structure that allows for diverse applications12. It is a versatile material used in scientific research2.



Synthesis Analysis

The synthesis of 3-Methyl-2-pyridin-2-ylpyridine is not explicitly mentioned in the search results. However, there are methods for synthesizing related compounds. For instance, a preparation method for ethyl 3- (pyridin-2-ylamino) propanoate involves using 2-aminopyridine and ethyl acrylate as raw materials3. Another method involves the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives4.



Molecular Structure Analysis

The molecular structure analysis of 3-Methyl-2-pyridin-2-ylpyridine is not directly available from the search results. However, the structure of related compounds such as pyrrolidine ring compounds has been discussed5. The Co atom in a Co(II) complex with N-Bis is on a two-fold axis so that half of the molecule is crystallographically independent6.



Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-2-pyridin-2-ylpyridine are not explicitly mentioned in the search results. However, the thermal decomposition of pyridine, a related compound, to generate NOx precursors (mainly NH3 and HCN) has been investigated7.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-pyridin-2-ylpyridine are not directly available from the search results. However, physical properties include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change9.


Safety And Hazards

The safety and hazards associated with 3-Methyl-2-pyridin-2-ylpyridine are not explicitly mentioned in the search results. However, safety data sheets are typically used to provide information about the hazards of substances and the necessary safety precautions10.


Future Directions

The future directions of 3-Methyl-2-pyridin-2-ylpyridine are not explicitly mentioned in the search results. However, the discovery of two-dimensional Ti3C2 at Drexel University more than a decade ago created a new family of 2D transition metal carbides, nitrides, and carbonitrides11. This suggests potential future directions in the development of new materials and the establishment of structure–function relationships.


properties

IUPAC Name

3-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIHWYXRPSNKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983450
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,2'-bipyridine

CAS RN

64859-47-8
Record name Bipyridine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 1.0 g 2-bromo-3-methylpyridine and 10 ml of dry tetrahydrofuran. The solution was purged with nitrogen and 34 mg tetrakis(triphenylphosphine)palladium was added followed by 17.4 ml of a 0.5M solution of 2-pyridylzinc bromide in tetrahydrofuran. The mixture was stirred at 22 C for 24 hours, then 40 C for 72 hours. The mixture was poured into a solution of 5 g EDTA, 2 g sodium carbonate and 40 ml water. The product was extracted twice with diethylether, washed with water and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 48% ethyl acetate, 48% hexane and 4% methanol. A slightly yellow oil remained 0.38 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-methylpyridine (5.0 g, 29 mmol), 2-tributylstannylpyridine (10 g, 27 mmol) and Pd(PPh3)4 (2.0 g, 1.7 mmol) in dry toluene (250 mL) was stirred for 48 h at 110° C. The reaction mixture was filtered over Celite and evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with saturated aqueous NaHCO3 solution, and the organic layer was dried over MgSO4 and concentrated under reduced pressure. Flash column chromatography (0.5% MeOH in CH2Cl2) afforded methyl-2,2′-bipyridine (3.5 g, 75%) as a colorless oil. 1H-NMR (500 MHz, CDCl3): 2.47 (s, 3H), 7.35 (dd, 1H), 7.70 (dd, 1H), 7.87 (m, 1H), 8.36 (d, 1H), 8.43 (d, 1H), 8.58 (d, 1H), 8.74 (dd, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.